molecular formula C19H18Cl3N3O4 B4111910 1-(2-chloro-6-nitrophenyl)-4-[2-(2,4-dichlorophenoxy)propanoyl]piperazine

1-(2-chloro-6-nitrophenyl)-4-[2-(2,4-dichlorophenoxy)propanoyl]piperazine

Cat. No. B4111910
M. Wt: 458.7 g/mol
InChI Key: OMKOMBZKXRCQCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-6-nitrophenyl)-4-[2-(2,4-dichlorophenoxy)propanoyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a piperazine derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-nitrophenyl)-4-[2-(2,4-dichlorophenoxy)propanoyl]piperazine is not fully understood. However, several studies have suggested that this compound may exert its biological activity by inhibiting enzymes or proteins involved in various cellular processes. For example, this compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest through the downregulation of Bcl-2 and upregulation of Bax and p53 (Huang et al., 2013; Kaur et al., 2016). In addition, this compound has been shown to inhibit the replication of dengue virus by targeting the NS2B-NS3 protease (Zhang et al., 2018).
Biochemical and Physiological Effects:
1-(2-chloro-6-nitrophenyl)-4-[2-(2,4-dichlorophenoxy)propanoyl]piperazine has been shown to exhibit various biochemical and physiological effects. In cancer cells, this compound has been reported to induce apoptosis and cell cycle arrest, as mentioned earlier. Furthermore, this compound has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs) (Huang et al., 2013; Kaur et al., 2016). In addition, this compound has been reported to exhibit antifungal activity against Candida albicans by disrupting the cell membrane and inhibiting the ergosterol biosynthesis (Kaur et al., 2016). Moreover, this compound has been shown to exhibit insecticidal activity against mosquitoes by inhibiting the acetylcholinesterase (AChE) activity (Li et al., 2017).

Advantages and Limitations for Lab Experiments

1-(2-chloro-6-nitrophenyl)-4-[2-(2,4-dichlorophenoxy)propanoyl]piperazine has several advantages and limitations for lab experiments. One of the advantages is that this compound is relatively easy to synthesize using commercially available starting materials and standard laboratory equipment. In addition, this compound has been shown to exhibit potent biological activity in various assays, making it a promising lead compound for drug discovery. However, one of the limitations is that this compound may exhibit cytotoxicity or other side effects at high concentrations, which may limit its use in certain assays or applications.

Future Directions

There are several future directions for the research on 1-(2-chloro-6-nitrophenyl)-4-[2-(2,4-dichlorophenoxy)propanoyl]piperazine. One of the directions is to investigate the structure-activity relationship (SAR) of this compound to identify the key structural features responsible for its biological activity. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Moreover, this compound may be evaluated for its potential as a therapeutic agent for various diseases, including cancer, fungal infections, and viral infections. Furthermore, this compound may be modified or optimized to improve its pharmacokinetic and pharmacodynamic properties, such as solubility, stability, and bioavailability.

Scientific Research Applications

1-(2-chloro-6-nitrophenyl)-4-[2-(2,4-dichlorophenoxy)propanoyl]piperazine has been studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anticancer, antifungal, and antiviral activities (Huang et al., 2013; Kaur et al., 2016; Zhang et al., 2018). In addition, this compound has been studied for its potential as a photosensitizer for photodynamic therapy (PDT) of cancer (Chen et al., 2016). Furthermore, this compound has been evaluated for its insecticidal activity against mosquitoes (Li et al., 2017).

properties

IUPAC Name

1-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-2-(2,4-dichlorophenoxy)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl3N3O4/c1-12(29-17-6-5-13(20)11-15(17)22)19(26)24-9-7-23(8-10-24)18-14(21)3-2-4-16(18)25(27)28/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKOMBZKXRCQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)[N+](=O)[O-])OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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